(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide
描述
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)20-14-3-1-2-4-15(14)26-18(27-20)9-10-25-19(28)8-6-13-5-7-16-17(11-13)30-12-29-16/h5-8,11H,1-4,9-10,12H2,(H,25,28)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGMRDMHGYEIRD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19F3N2O3
- Molecular Weight : 360.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have indicated that compounds structurally related to this compound display a range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The presence of the benzo[d][1,3]dioxole moiety is often linked to enhanced antimicrobial efficacy due to its ability to interact with bacterial membranes and enzymes .
- Anticancer Properties : Research indicates that derivatives of quinazoline exhibit potent cytotoxic effects against cancer cell lines. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
- Anti-inflammatory Effects : Compounds containing the benzo[d][1,3]dioxole structure have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators in various in vitro models.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of quinazoline derivatives against human lung cancer cell lines (A549). The study found that one derivative exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests that modifications to the quinazoline moiety can significantly enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa. The results highlighted the importance of hydrophobic interactions in enhancing antimicrobial activity.
Data Table: Biological Activities Summary
常见问题
Basic Research Questions
Q. What are the foundational synthetic routes for this compound, and which parameters are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves a multi-step process, including:
Knoevenagel condensation between benzo[d][1,3]dioxole-5-carbaldehyde and a trifluoromethyl-substituted quinazoline precursor.
Amide coupling using reagents like EDCl/HOBt or DCC to link the acrylate intermediate to the ethylaminoquinazoline moiety .
- Critical Parameters:
- Temperature control (e.g., 0–25°C for condensation steps to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction kinetics).
- Catalyst use (triethylamine for pH stabilization during coupling) .
Q. How can structural identity and purity be confirmed post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare chemical shifts (e.g., δ 7.50 ppm for acrylamide protons in NMR) with reference spectra .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H] = 505.18).
- HPLC-PDA: Assess purity (>95% by area under the curve at 254 nm) .
Q. What are the key physicochemical properties influencing experimental design?
- Answer:
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Soluble in DMSO, sparingly in water | Dictates solvent choice for assays |
| Stability | Light-sensitive; store at -20°C | Affects storage conditions |
| LogP | ~3.2 (predicted) | Informs pharmacokinetic modeling |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in the quinazolin-2-yl ethylamine coupling step?
- Methodological Answer:
- Kinetic Monitoring: Use inline FTIR or LC-MS to track intermediate formation and adjust reaction time dynamically.
- Catalyst Screening: Test alternatives to DCC (e.g., HATU) for improved coupling efficiency .
- Solvent Optimization: Compare DMF vs. THF to reduce racemization risks .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Answer:
- 2D NMR (COSY, HSQC): Assign ambiguous protons/carbons (e.g., distinguish quinazoline vs. acrylamide signals) .
- Isotopic Labeling: Synthesize -labeled intermediates to confirm connectivity.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Q. How can the compound’s mechanism of action be elucidated using in vitro assays?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against quinazoline-binding targets (e.g., EGFR kinase) using fluorescence polarization.
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K, k, k) with immobilized protein .
- Molecular Docking: Use AutoDock Vina to predict binding poses, guided by X-ray crystallography of analogous compounds .
Q. What approaches validate the compound’s selectivity across related biological targets?
- Answer:
- Panel Screening: Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects.
- CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cell lines.
- Metabolomic Profiling: Use LC-MS/MS to detect pathway-specific metabolite changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer:
Re-evaluate Force Field Parameters: Ensure solvation and entropy corrections are applied in docking simulations.
Probe Conformational Flexibility: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess target dynamics.
Experimental Validation: Repeat assays under varied conditions (e.g., ATP concentration adjustments for kinase assays) .
Comparative Structural Analysis
Q. How does the trifluoromethyl group influence activity compared to non-fluorinated analogs?
- Answer:
- Electron-Withdrawing Effects: Enhances binding to hydrophobic pockets (e.g., in kinases) via increased dipole interactions.
- Metabolic Stability: CF reduces oxidative metabolism, improving half-life (test via microsomal assays) .
Methodological Recommendations
- Scale-Up Synthesis: Transition from batch to flow chemistry for improved reproducibility (residence time: 30–60 min; pressure: 2–5 bar) .
- Troubleshooting Low Yields: Introduce scavenger resins (e.g., QuadraSil MP) to remove byproducts during amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
